molecular formula C11H16ClNO B13609886 1-((2-Chlorobenzyl)amino)-2-methylpropan-2-ol

1-((2-Chlorobenzyl)amino)-2-methylpropan-2-ol

Cat. No.: B13609886
M. Wt: 213.70 g/mol
InChI Key: SYXFOUCAVUBSKC-UHFFFAOYSA-N
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Description

1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with a complex structure that includes a chlorophenyl group, an amino group, and a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2-chlorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Raw Materials: High-purity 2-chlorobenzylamine and acetone.

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

    Purification: Techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-one.

    Reduction: Formation of secondary amines with varying alkyl groups.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and pain perception.

Comparison with Similar Compounds

    2-Amino-2-methyl-1-propanol: Shares a similar backbone but lacks the chlorophenyl group.

    1-Amino-2-methylpropan-2-ol: Similar structure but with different functional groups.

Uniqueness: 1-{[(2-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H16ClNO/c1-11(2,14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3

InChI Key

SYXFOUCAVUBSKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=CC=C1Cl)O

Origin of Product

United States

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